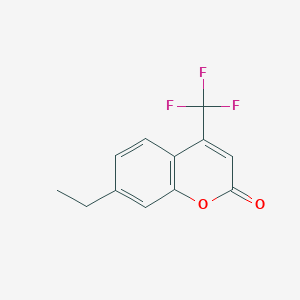

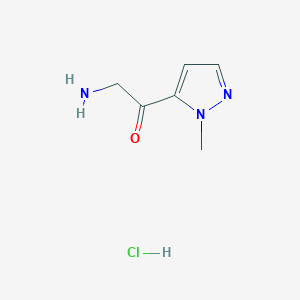

![molecular formula C16H19N3O3 B2567894 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid CAS No. 951969-73-6](/img/structure/B2567894.png)

4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid, also known as harmine, is a naturally occurring beta-carboline alkaloid that has been used for medicinal purposes for centuries. It is found in a variety of plants, including the Banisteriopsis caapi vine, which is used in traditional South American shamanic practices. Harmine has been shown to have a range of potential therapeutic applications, including as an anti-inflammatory, an antidepressant, and a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid is complex and not fully understood. It is thought to act on a variety of receptors and pathways in the body, including the serotonin and dopamine systems, the NMDA receptor, and the mTOR pathway. Harmine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

Harmine has been shown to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the growth of a variety of cancer cell lines, to reduce inflammation in a variety of models, and to have potential as an antidepressant and neuroprotective agent. Additionally, 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid has been shown to have a range of potential therapeutic applications, which may make it a useful tool for investigating a variety of biological processes. However, one limitation of using 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid in lab experiments is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid. One area of particular interest is its potential as an anti-cancer agent, with studies investigating its effects on a variety of cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid and to identify potential therapeutic targets. Other areas of potential future research include investigating the effects of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid on the immune system, the cardiovascular system, and the nervous system.

Synthesis Methods

Harmine can be synthesized from a variety of natural sources, including the Banisteriopsis caapi vine, Peganum harmala, and Syrian rue. The most common method of synthesis involves extracting the alkaloid from the plant material using a solvent such as ethanol or methanol, followed by purification using chromatography or other methods. Alternatively, 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid can be synthesized using a variety of chemical reactions, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Scientific Research Applications

Harmine has been the subject of extensive scientific research in recent years, with studies investigating its potential therapeutic applications in a variety of areas. One area of particular interest is its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of a range of cancer cell lines. Other studies have investigated its potential as an anti-inflammatory agent, with results showing that it can reduce inflammation in a variety of models. Additionally, 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid has been shown to have potential as an antidepressant and a neuroprotective agent.

properties

IUPAC Name |

4-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-15(21)6-3-8-17-16(22)19-9-7-12-11-4-1-2-5-13(11)18-14(12)10-19/h1-2,4-5,18H,3,6-10H2,(H,17,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUIRBPHJUOXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

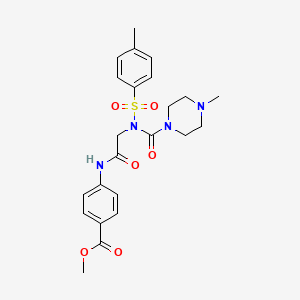

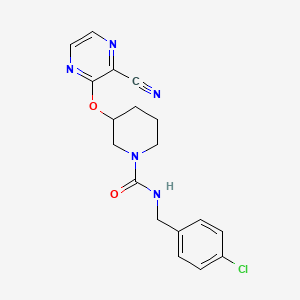

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2567813.png)

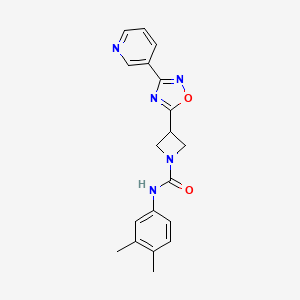

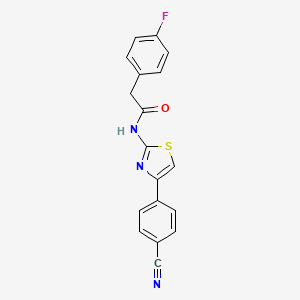

![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

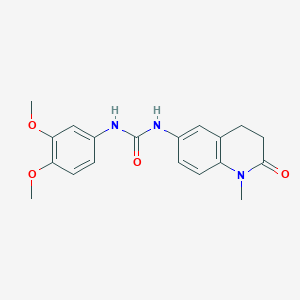

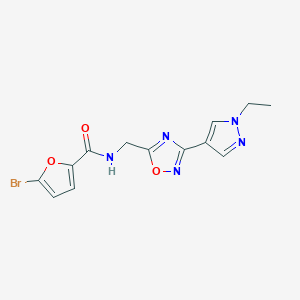

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)

![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)